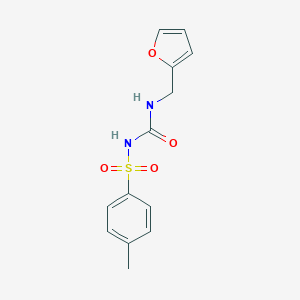

1-Furfuryl-3-(P-Tolylsulfonyl)-Urea

Description

Historical Development of Sulfonylurea Compounds

Sulfonylureas emerged from serendipitous discoveries in the 1930s–1940s during investigations into sulfonamide antibiotics. In 1942, Marcel Janbon observed hypoglycemic effects in patients treated with the sulfonamide derivative 2254RP for typhoid, linking sulfonylureas to insulin secretion. By the 1950s, tolbutamide became the first therapeutic sulfonylurea for type 2 diabetes, followed by chlorpropamide and glyburide. Parallel developments in agriculture during the 1970s–1980s leveraged sulfonylureas as herbicides targeting acetolactate synthase (ALS), enabling weed control at minimal dosages.

Classification of 1-Furfuryl-3-(p-Tolylsulfonyl)-Urea

This compound belongs to the N-sulfonylurea subclass (CHEBI:76983), characterized by a sulfonyl group (-SO₂-) bonded to a urea backbone. Its structure features:

- p-Tolylsulfonyl group : A methyl-substituted benzene sulfonamide.

- Furfuryl group : A furan-derived substituent enhancing steric and electronic properties.

Unlike therapeutic sulfonylureas (e.g., glimepiride), this compound lacks documented hypoglycemic activity and is primarily utilized in herbicide research and synthetic chemistry.

Significance in Contemporary Research

Recent studies focus on:

- QSAR Modeling : Structural analogs are evaluated for herbicidal potency via quantitative structure-activity relationships (QSAR).

- Synthetic Intermediates : Its reactive urea and sulfonamide groups facilitate derivatization for agrochemical development.

- Enzyme Inhibition : While not directly studied, its sulfonylurea core may inhibit ALS in plants, akin to commercial herbicides like chlorsulfuron.

Properties

CAS No. |

100796-22-3 |

|---|---|

Molecular Formula |

C16H22N2O |

Molecular Weight |

258.36 g/mol |

IUPAC Name |

N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)butanamide |

InChI |

InChI=1S/C16H22N2O/c1-2-5-15(19)17-14-10-12-6-3-8-18-9-4-7-13(11-14)16(12)18/h10-11H,2-9H2,1H3,(H,17,19) |

InChI Key |

AVUGJDOFAYYYMI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=CO2 |

Canonical SMILES |

CCCC(=O)NC1=CC2=C3C(=C1)CCCN3CCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Coupling of Furfurylamine and P-Toluenesulfonyl Isocyanate

The most straightforward route involves the reaction of furfurylamine (C₅H₇NO) with p-toluenesulfonyl isocyanate (C₈H₇NO₃S) in a polar aprotic solvent. This method, derived from analogous urea syntheses, proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage:

Reaction Conditions :

-

Solvent : Anhydrous acetonitrile or acetone, chosen for their ability to solubilize both reactants while minimizing side reactions.

-

Temperature : Room temperature (25°C) to 50°C, with heating occasionally employed to accelerate reaction kinetics.

-

Workup : Precipitation or extraction with water, followed by recrystallization from ethanol or aqueous mixtures.

Key Considerations :

-

Moisture Sensitivity : Isocyanates are prone to hydrolysis, necessitating inert atmospheres (e.g., nitrogen or argon).

-

Stoichiometry : A 1:1 molar ratio ensures optimal yield, though slight excesses of isocyanate may drive the reaction to completion.

Comparative Analysis of Synthetic Approaches

The table below synthesizes data from analogous urea syntheses to extrapolate optimal conditions for this compound:

Insights :

-

Efficiency : Direct coupling avoids multi-step sequences, favoring higher atom economy.

-

Scalability : Patent methods demonstrate industrial viability but require optimization for furfuryl incorporation.

Mechanistic Insights and Side Reactions

The urea-forming reaction proceeds through a stepwise mechanism:

-

Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbon of the isocyanate.

-

Proton Transfer : A proton shifts from the amine to the oxygen, generating a tetrahedral intermediate.

-

Collapse : Elimination of the leaving group (none in this case) yields the urea product.

Side Reactions :

-

Biuret Formation : Excess isocyanate may react with urea products, forming biurets.

-

Hydrolysis : Ambient moisture converts isocyanates to unstable carbamic acids, decomposing to amines and CO₂.

Purification and Characterization

Purification Techniques :

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) effectively remove unreacted starting materials.

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents resolves impurities in small-scale syntheses.

Characterization Data :

-

FT-IR : N–H stretches (~3350 cm⁻¹), C=O (~1660 cm⁻¹), and S=O (~1360, 1170 cm⁻¹).

-

¹H NMR : Furfuryl protons (δ 6.2–7.4 ppm), p-tolyl methyl (δ 2.4 ppm), and urea NH (δ 8.1–8.3 ppm).

Industrial and Environmental Considerations

Scalability :

-

Batch Reactors : Patent methods suggest toluene as a cost-effective solvent for large-scale production.

-

Waste Management : Neutralization of acidic byproducts (e.g., HCl) requires careful handling to meet environmental regulations.

Green Chemistry Metrics :

Chemical Reactions Analysis

Types of Reactions: 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea undergoes various chemical reactions, including:

Oxidation: The furfuryl group can be oxidized to form corresponding furfural derivatives.

Reduction: The sulfonyl group can be reduced to form sulfinyl or sulfide derivatives.

Substitution: The urea moiety can undergo nucleophilic substitution reactions, leading to the formation of different urea derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.

Major Products:

Oxidation: Furfural derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Furfuryl-3-(P-Tolylsulfonyl)-Urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea involves its interaction with specific molecular targets. The furfuryl group can interact with nucleophilic sites in biological molecules, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Sulfonylurea Compounds

Tolbutamide (1-Butyl-3-(p-Tolylsulfonyl)-Urea)

- Molecular Formula : C₁₂H₁₈N₂O₃S

- Molecular Weight : 270.38 g/mol

- Key Differences :

- Substituent: Tolbutamide has a butyl group instead of the furfuryl group in the target compound.

- Pharmacology : Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent, acting via pancreatic β-cell ATP-sensitive potassium channel inhibition to stimulate insulin secretion .

- Physicochemical Properties :

- pKa of metabolite (1-butyl-3-(p-carboxyphenylsulfonyl)urea): 3.54 at 37.5°C .

- pH-dependent solubility, with higher solubility in alkaline conditions .

Glibornuride (1-(2-Hydroxy-3-Bornyl)-3-(p-Tolylsulfonyl)-Urea)

- Molecular Formula : C₁₈H₂₆N₂O₄S

- Molecular Weight : 366.48 g/mol

- Key Differences: Substituent: A bornyl group (bicyclic monoterpene) replaces the furfuryl group. Pharmacology: Second-generation sulfonylurea with prolonged hypoglycemic effects due to slower metabolism . Toxicity: Rat oral LD₅₀: 18 g/kg; effects include ataxia and renal toxicity .

1-Cyclopropyl-3-(p-Tolylsulfonyl)-Urea (CAS 1021-39-2)

- Molecular Formula : C₁₁H₁₄N₂O₃S

- Molecular Weight : 254.31 g/mol

- Key Differences: Substituent: Cyclopropyl group instead of furfuryl.

1-(p-Tolyl)-3-(p-Tolylsulfonyl)-Urea (CAS 51327-36-7)

Tolazamide (甲磺氮草脲)

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Table 2: Pharmacological and Toxicological Profiles

Q & A

Q. What are the optimized synthetic routes for 1-Furfuryl-3-(p-Tolylsulfonyl)-Urea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of sulfonylurea derivatives typically involves condensing a sulfonamide with an isocyanate or isothiocyanate intermediate. For example, analogous compounds like 1-butyl-3-(p-tolylsulfonyl)urea (Tolbutamide) are synthesized via reaction of p-toluenesulfonamide with butyl isocyanate under anhydrous conditions . For this compound, a plausible route includes:

Generating p-tolylsulfonyl isocyanate from p-toluenesulfonyl chloride and sodium cyanate.

Reacting with furfurylamine in a polar aprotic solvent (e.g., THF) at 0–5°C to avoid side reactions.

Key factors affecting yield:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., sulfonyl C=O stretch at ~1700 cm⁻¹, urea N–H bend at ~1600 cm⁻¹). Compare with DFT-calculated vibrational modes to resolve ambiguities .

- NMR :

- ¹H NMR : Aromatic protons of the p-tolyl group appear as a singlet at δ ~7.2–7.8 ppm. Furfuryl protons show splitting due to ring anisotropy.

- ¹³C NMR : Sulfonyl carbon resonates at δ ~120–130 ppm; urea carbonyl at δ ~150–160 ppm.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or furan ring) .

Q. How can solubility and pKa be experimentally determined for this compound?

Methodological Answer:

- Solubility : Use the shake-flask method. Prepare saturated solutions in buffers (pH 1–12) and quantify concentration via UV-Vis at λ_max (e.g., ~260 nm for aromatic moieties). Centrifuge to remove undissolved particles .

- pKa : Employ potentiometric titration. Dissolve the compound in a water-organic solvent mixture (e.g., 30% methanol) and titrate with HCl/NaOH. Plot pH vs. titrant volume; pKa corresponds to the inflection point. For 1-butyl-3-(p-tolylsulfonyl)urea, pKa = 5.3 at 25°C, suggesting similar behavior for the furfuryl analog .

Advanced Research Questions

Q. How do computational (DFT) and experimental vibrational spectra compare for sulfonylurea derivatives?

Methodological Answer: Studies on 1-(p-tolylsulfonyl)pyrrole show discrepancies between experimental FT-IR/Raman and DFT-predicted spectra due to basis set limitations. For example:

Q. What structure-activity relationships (SAR) govern the biological activity of sulfonylureas?

Methodological Answer:

- Sulfonyl group : Electron-withdrawing substituents (e.g., p-tolyl) enhance metabolic stability by reducing oxidative degradation.

- Urea linkage : Substitution at the N3 position (e.g., furfuryl) modulates lipophilicity and target binding.

- Case study : Tolbutamide (1-butyl-3-(p-tolylsulfonyl)urea) shows hypoglycemic activity via SUR1 receptor binding. Compare with 1-Furfuryl analogs to assess furan ring effects on potency .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- Accelerated stability testing : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hours. Monitor degradation via HPLC:

- Acidic conditions (pH < 5): Hydrolysis of the sulfonylurea bond predominates.

- Neutral/basic conditions: Oxidative degradation of the furfuryl group may occur.

- Arrhenius analysis : Estimate shelf-life by extrapolating degradation rates to lower temperatures .

Q. What mechanistic insights explain the regioselectivity of sulfonylation in urea derivatives?

Methodological Answer: Regioselectivity is influenced by:

- Nucleophilicity : The more nucleophilic amine (e.g., furfurylamine) reacts first with sulfonyl isocyanate.

- Steric effects : Bulky substituents on the sulfonamide (e.g., p-tolyl) direct the reaction to the less hindered urea nitrogen.

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., monosubstituted urea), while higher temperatures promote disubstitution .

Q. How can hyphenated techniques (e.g., LC-MS/MS) improve quantification in complex matrices?

Methodological Answer:

- Sample preparation : Extract the compound from biological matrices using SPE cartridges (C18 phase). Elute with methanol:water (80:20).

- LC-MS/MS parameters :

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase: 0.1% formic acid in water/acetonitrile gradient.

- MRM transitions: Monitor [M+H]⁺ → fragment ions (e.g., m/z 280 → 155 for sulfonyl cleavage).

- Validation : Assess linearity (R² > 0.99), LOD (≤10 ng/mL), and recovery (>85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.